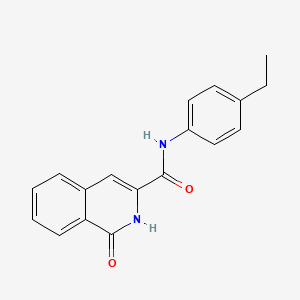
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NBD-556 and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anticancer properties, and 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to be a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have anti-inflammatory properties and has been used in various studies to investigate the role of CK2 in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile in lab experiments is its potency as a CK2 inhibitor. This compound has been found to be a highly specific inhibitor of this enzyme, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the anticancer properties of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile and its potential use in cancer therapy. Finally, more research is needed to investigate the role of CK2 in inflammation and the potential use of CK2 inhibitors in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the reaction of 5-nitro-2-bromobenzonitrile with 1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. This synthesis method has been reported in various scientific publications and has been found to be reliable and efficient.
Applications De Recherche Scientifique
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been shown to have anticancer properties and has been used in various studies to investigate the mechanism of action of CK2 inhibitors.
Propriétés
IUPAC Name |
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c12-6-8-5-10(16(17)18)1-2-11(8)13-7-9-3-4-14-15-9/h1-5,13H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIYSGWQICFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)








![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
